5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S699395
CAS No.
875639-49-9
M.F
C16H24BrIN2Si
M. Wt
479.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,...

CAS Number

875639-49-9

Product Name

5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H24BrIN2Si

Molecular Weight

479.27 g/mol

InChI

InChI=1S/C16H24BrIN2Si/c1-10(2)21(11(3)4,12(5)6)20-9-15(18)14-7-13(17)8-19-16(14)20/h7-12H,1-6H3

InChI Key

HLOOLAJLGYWXQW-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)Br)I

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC(=C2)Br)I
  • Organic Synthesis: The presence of bromine and iodine makes this molecule a bifunctional building block. Researchers might utilize it as a precursor for the synthesis of more complex organic molecules with desired properties for applications in pharmaceuticals or materials science.
  • Medicinal Chemistry: The pyrrolo[2,3-b]pyridine core structure is present in various bioactive molecules. PubChem: This specific compound could be a starting point for developing new drugs by exploring its interaction with biological targets.
  • Material Science: The triisopropylsilanyl group can influence the molecule's solubility and reactivity. This property might be beneficial for designing new functional materials or exploring applications in organic electronics.

5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents at the 5 and 3 positions, respectively, and a triisopropylsilanyl group at the nitrogen position. Its structure contributes to its unique reactivity and biological properties .

  • Halogens: Bromine and iodine are moderately toxic and can cause irritation upon contact.
  • Aromatic Heterocycles: Some heterocyclic compounds can exhibit biological activity or genotoxicity.
Typical of halogenated pyridines and silanes. Notably:

  • Nucleophilic Substitution: The presence of bromine and iodine allows for nucleophilic substitution reactions where nucleophiles can replace these halogens.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, which is useful in synthesizing more complex molecules.
  • Silane Reactions: The triisopropylsilanyl group can be involved in reactions that modify silicon-containing compounds or facilitate further functionalization .

Research indicates that 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity. It has been identified as a potential inhibitor of focal adhesion kinase, which plays a crucial role in cell signaling and migration. This inhibition can have implications in cancer research and treatment strategies . Additionally, it shows high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system effects .

The synthesis of 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring: Starting materials are reacted to form the pyrrole structure.
  • Introduction of Halogens: Bromination and iodination are performed to introduce the halogen substituents at specific positions.
  • Silane Functionalization: The triisopropylsilanyl group is introduced through silane chemistry techniques, often involving coupling reactions with silane reagents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

This compound finds applications in various fields:

  • Pharmaceutical Development: Its properties make it a candidate for drug development targeting specific kinases involved in cancer progression.
  • Material Science: The silanyl group enhances its utility in materials chemistry for creating silicon-based materials or coatings.
  • Chemical Research: As a versatile building block, it is used in synthesizing other complex organic compounds for research purposes .

Studies on the interactions of 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine have indicated that it interacts with various biological targets. Notably:

  • Focal Adhesion Kinase Inhibition: Its role as an inhibitor suggests potential therapeutic applications in oncology.
  • Cytochrome P450 Interaction: The compound acts as an inhibitor for certain cytochrome P450 enzymes (specifically CYP1A2), affecting drug metabolism pathways .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. Here’s a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine0.90Methyl group addition
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine0.85Chlorine instead of bromine
5-Bromo-1H-pyrrolo[2,3-b]pyridine0.83Lacks triisopropylsilanyl group
3-Iodo-1H-pyrrolo[2,3-b]pyridine0.88Different positioning of iodine
3-Bromo-1H-pyrrolo[2,3-b]pyridine0.80Different halogen positioning

The unique combination of bromine and iodine substituents along with the triisopropylsilanyl group distinguishes this compound from others in its class.

Wikipedia

5-Bromo-3-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-15

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